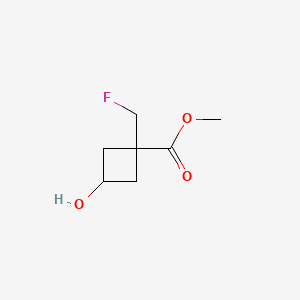

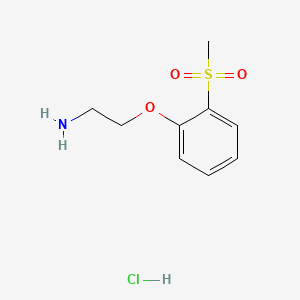

![molecular formula C8H13Br B6608273 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane CAS No. 2839156-28-2](/img/structure/B6608273.png)

1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane” is a compound with the CAS Number: 161043-38-5 . It has a molecular weight of 161.04 . The IUPAC name for this compound is 1-(bromomethyl)bicyclo[1.1.1]pentane . The InChI code for this compound is 1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentanes (BCPs) has been a topic of interest for many years due to their unique structure . The construction of BCP derivatives often relies on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Enantioselective C–H functionalization of BCPs has been explored as a strategy to access chiral substituted BCPs . This involves enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclo[1.1.1]pentane core with a bromomethyl group attached . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a highly strained molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 161.04 . It should be stored in a dark place, sealed in dry, at 2-8C .作用機序

Target of Action

The primary targets of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been applied in various fields such as materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . In drug discovery, the BCP motif has emerged as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The exact mode of action of 1-(bromomethyl)-3-ethylbicyclo[11The bcp motif’s appeal originates from its ability to add three-dimensional character and saturation to compounds . This characteristic can influence the interaction of the compound with its targets, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

The specific biochemical pathways affected by 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds may interact with various biochemical pathways, depending on the specific targets they interact with .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bcp replacement as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds can have various effects, depending on the specific targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

実験室実験の利点と制限

One of the major advantages of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane is its stability and ease of synthesis, making it a cost-effective option for research. Additionally, its unique properties make it a promising candidate for the synthesis of new materials and drugs. However, this compound is not soluble in water, which can limit its use in certain experiments.

将来の方向性

There are several future directions for research on 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane. One potential area of study is the development of new materials and polymers using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a drug scaffold. Finally, this compound could be studied further as a potential catalyst for various reactions.

合成法

1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane can be synthesized by the reaction of 1,3-dibromopropane with 1,3-diazaadamantane in the presence of a base. This reaction results in the formation of this compound as a white solid. The synthesis of this compound is relatively simple and can be performed on a large scale, making it a cost-effective option for research.

科学的研究の応用

1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane has been studied extensively for its potential applications in various fields such as material science, drug discovery, and catalysis. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In drug discovery, this compound has been investigated as a potential scaffold for the development of new drugs due to its rigid and stable structure. In catalysis, this compound has been used as a ligand in metal-catalyzed reactions, demonstrating its potential as a catalyst.

Safety and Hazards

特性

IUPAC Name |

1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTJLAINDOBHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(C1)(C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

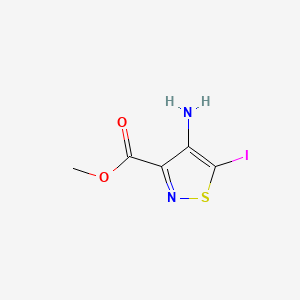

![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)

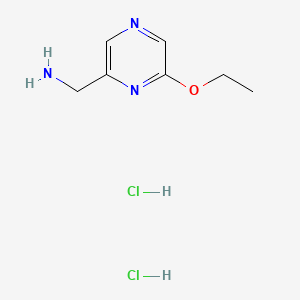

![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)

![methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)

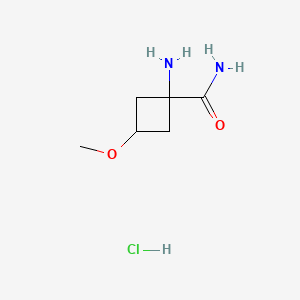

![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)

![2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane](/img/structure/B6608244.png)

![1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B6608259.png)